trans-2-Amino-4-(2-fluoropyridin-3-yl)cyclobutanol hydrochloride
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Overview
Description
trans-2-Amino-4-(2-fluoropyridin-3-yl)cyclobutanol hydrochloride: is a chemical compound with the molecular formula C9H12ClFN2O and a molecular weight of 218.66 g/mol . This compound is primarily used for research purposes and is known for its unique structure, which includes a cyclobutanol ring substituted with an amino group and a fluoropyridinyl group .
Preparation Methods
The synthesis of trans-2-Amino-4-(2-fluoropyridin-3-yl)cyclobutanol hydrochloride involves several stepsThe final step involves the formation of the hydrochloride salt . Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity . Industrial production methods may involve large-scale synthesis using similar routes but with enhanced efficiency and safety measures .
Chemical Reactions Analysis
trans-2-Amino-4-(2-fluoropyridin-3-yl)cyclobutanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and fluoropyridinyl groups can undergo substitution reactions with suitable reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
trans-2-Amino-4-(2-fluoropyridin-3-yl)cyclobutanol hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of trans-2-Amino-4-(2-fluoropyridin-3-yl)cyclobutanol hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds to trans-2-Amino-4-(2-fluoropyridin-3-yl)cyclobutanol hydrochloride include other cyclobutanol derivatives and fluoropyridinyl-substituted compounds. These compounds share structural similarities but may differ in their chemical reactivity, biological activity, and applications . The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications .
Properties
Molecular Formula |
C9H12ClFN2O |
---|---|
Molecular Weight |
218.65 g/mol |
IUPAC Name |
(1R,2R)-2-amino-4-(2-fluoropyridin-3-yl)cyclobutan-1-ol;hydrochloride |
InChI |
InChI=1S/C9H11FN2O.ClH/c10-9-5(2-1-3-12-9)6-4-7(11)8(6)13;/h1-3,6-8,13H,4,11H2;1H/t6?,7-,8-;/m1./s1 |
InChI Key |
ZMKQCUKDSIGCDQ-RUKKYGQISA-N |
Isomeric SMILES |
C1[C@H]([C@@H](C1C2=C(N=CC=C2)F)O)N.Cl |
Canonical SMILES |
C1C(C(C1N)O)C2=C(N=CC=C2)F.Cl |
Origin of Product |
United States |
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